3,3,4,4,5,5,5-Heptafluoropentan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3630. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

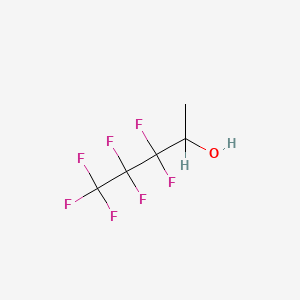

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPHBIMHZSTIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880135 | |

| Record name | 1-Perfluoropropylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-14-4 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 375-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Perfluoropropylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,5-heptafluoropentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3,4,4,5,5,5-Heptafluoropentan-2-ol (CAS 375-14-4)

This guide provides a comprehensive technical overview of 3,3,4,4,5,5,5-heptafluoropentan-2-ol, a partially fluorinated secondary alcohol. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic characteristics, synthesis, and potential applications of this unique fluorinated building block. The inherent properties of fluorinated alcohols, such as high polarity, strong hydrogen-bonding capabilities, and low nucleophilicity, make them a subject of increasing interest in modern organic synthesis and materials science.[1]

Core Molecular and Physical Properties

This compound is a colorless liquid at standard conditions. The presence of a heptafluoropropyl group adjacent to the alcohol functionality profoundly influences its physical and chemical behavior. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl proton compared to its non-fluorinated analogue, pentan-2-ol. This enhanced acidity is a hallmark of fluorinated alcohols and is central to their utility as unique solvents or reagents capable of activating molecules through hydrogen bonding.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 375-14-4 | [2] |

| Molecular Formula | C₅H₅F₇O | [2] |

| Molecular Weight | 214.08 g/mol | [2] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 101-102 °C | Not explicitly cited |

| Density | 1.483 g/cm³ | Not explicitly cited |

| Refractive Index (n²⁰/D) | 1.312 - 1.314 | Not explicitly cited |

Synthesis and Reactivity Profile

Plausible Synthesis Protocol: A Grignard Approach

From a retrosynthetic perspective, the most direct and industrially scalable approach to this compound is the nucleophilic addition of a methyl group to the carbonyl carbon of heptafluorobutanal. The Grignard reaction is the classic and most effective method for this transformation.

The causality behind this choice is rooted in the high polarization of the carbon-magnesium bond in the Grignard reagent (e.g., methylmagnesium bromide), which renders the methyl group strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of heptafluorobutanal. The reaction must be conducted under strictly anhydrous conditions, as any protic source (like water) will rapidly quench the Grignard reagent, converting it to methane and halting the desired reaction.[3]

Experimental Workflow: Synthesis via Grignard Reaction

This protocol is a self-validating system. Successful formation of the Grignard reagent is typically confirmed by a color change and gentle reflux upon initiation. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by the spectroscopic methods detailed in Section 3.

-

Step 1: Grignard Reagent Formation

-

To an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere.

-

Maintain a gentle reflux until all the magnesium has reacted to form a cloudy grey solution of methylmagnesium bromide.

-

-

Step 2: Nucleophilic Addition

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of heptafluorobutanal in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Step 3: Aqueous Workup and Purification

-

Carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide and dissolves the magnesium salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure this compound.

-

Caption: Plausible synthesis workflow for the target alcohol.

Chemical Reactivity

-

Acidity and Hydrogen Bonding: The primary driver of this alcohol's reactivity is the electron-withdrawing heptafluoropropyl group, which increases the pKa of the hydroxyl group, making it a significantly better hydrogen bond donor than non-fluorinated alcohols. This property allows it to act as a powerful solvent or co-solvent to stabilize charged intermediates and catalyze reactions that typically require Lewis acids.[4][5]

-

Oxidation: As a secondary alcohol, it can be oxidized to the corresponding ketone, 3,3,4,4,5,5,5-heptafluoropentan-2-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Esterification: It can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic catalysis to form the corresponding esters. The kinetics of esterification for similar fluorinated alcohols have been studied and are crucial for process optimization.[6][7]

-

Nucleophilicity: Due to the steric hindrance and electron-withdrawing nature of the adjacent fluoroalkyl chain, the oxygen atom is a relatively poor nucleophile compared to its hydrocarbon counterparts.

Predicted Spectroscopic Signature

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling To | Rationale |

| ¹H NMR | ~4.0 - 4.5 | Quartet of multiplets (qm) | CH₃, OH, C₃-F₂ | Deshielded by adjacent oxygen and fluoroalkyl group. Coupled to methyl protons and fluorine atoms. |

| ~2.5 - 3.5 | Broad singlet (br s) | CH | Labile proton, exchangeable with D₂O. | |

| ~1.3 - 1.5 | Doublet (d) | CH | Coupled to the single methine proton. | |

| ¹³C NMR | ~65 - 70 (quartet) | Quartet (q) | C-F | Methine carbon (C2) bearing the hydroxyl group, significantly influenced by fluorine coupling. |

| ~110 - 125 (complex) | Multiplet | C-F | Carbons of the fluoroalkyl chain (C3, C4, C5), showing complex splitting due to C-F coupling. | |

| ~20 - 25 | Singlet (s) | N/A | Methyl carbon (C1). | |

| ¹⁹F NMR | ~ -81 | Triplet (t) | C₄-F₂ | Terminal CF₃ group. |

| ~ -120 | Multiplet | C₃-F₂, C₅-F₃ | CF₂ group at C4. | |

| ~ -125 | Multiplet | C₄-F₂ | CF₂ group at C3, adjacent to the chiral center. |

Note: Predicted shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Actual values may vary based on solvent and experimental conditions.

Predicted IR Spectrum Analysis

The infrared spectrum provides a clear fingerprint for the key functional groups within the molecule.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.

-

C-H Stretch: Absorptions corresponding to the sp³ C-H stretching of the methyl and methine groups will appear just below 3000 cm⁻¹ .

-

C-F Stretch: Very strong, intense, and complex absorption bands are predicted in the fingerprint region, typically between 1100-1350 cm⁻¹ . These are characteristic of the C-F stretching vibrations of the heptafluoropropyl group and are often the most prominent features in the IR spectrum of fluorinated compounds.

-

C-O Stretch: A moderate to strong absorption for the C-O stretch of the secondary alcohol is expected around 1050-1150 cm⁻¹ .

Safety and Handling

As with all fluorinated compounds, appropriate safety precautions are paramount. The available Safety Data Sheets (SDS) indicate that this compound is an irritant.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Applications and Future Outlook

Partially fluorinated alcohols are valuable intermediates and specialized solvents in various fields of chemical science.[1][11]

-

Specialty Solvents: Their unique combination of polarity, high hydrogen-bond donating ability, and low nucleophilicity makes them "non-coordinating" polar solvents. They are particularly effective in mediating reactions involving cationic intermediates or where stabilization of a transition state through hydrogen bonding is beneficial, such as in certain C-H activation reactions.[4][5]

-

Building Blocks in Synthesis: This molecule serves as a chiral building block for introducing the heptafluoropropyl-methyl-carbinol moiety into more complex molecules. This is of significant interest in medicinal chemistry and agrochemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[12]

-

Materials Science: Fluorinated alcohols are precursors to fluorinated esters and acrylates, which can be polymerized to create specialty materials with low surface energy, high thermal stability, and chemical resistance. These polymers find use in advanced coatings, sealants, and surfactants.[12][13]

The continued exploration of fluorinated compounds guarantees that molecules like this compound will remain crucial tools for chemists pushing the boundaries of synthesis, catalysis, and materials science.

References

- Furin, G. G. The Synthesis and Some Characteristics of Partly Fluorinated Alcohols on the Basis of Tetrafluoroethylene and Hexafluoropropylene. Journal of Fluorine Chemistry.

-

Furin, G. G. The Synthesis and Some Characteristics of Partly Fluorinated Alcohols on the Basis of Tetrafluoroethylene and Hexafluoropropylene (Review). [Link]

-

García-García, P., & Melchiorre, P. (2021). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Catalysis. [Link]

- Creary, X., & Parhi, A. (2015). Partially fluorinated alcohols and derivatives.

-

Alberico, D., & Lemaire, M. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Fluorinated Alcohols in Modern Chemical Synthesis. [Link]

-

Sambasivan, S., & Ball, N. D. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Organic & Biomolecular Chemistry. [Link]

-

Shuklov, I. A., Dubrovina, N. V., & Börner, A. (2007). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. ResearchGate. [Link]

-

Solovyeva, A. O., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters. [Link]

-

Solovyeva, A. O., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. [Link]

-

Cheminfo.org. Infrared spectra prediction. [Link]

-

Sticher, A., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Proprep. Explain the mechanism of reaction where MeMgBr (methylmagnesium bromide) is used as a Grignard reagent. [Link]

-

Abraham, R. J. (1996). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository. [Link]

-

PubChem. 3,3,4,4,5,5,5-Heptafluoropentanoic acid. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

Shishkin, A. V., et al. (2022). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst. Molecules. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

Shishkin, A. V., et al. (2022). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst. ResearchGate. [Link]

-

Filo. The product obtained when methyl magnesium bromide reacts with methyl alcohol is... [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

U.S. Environmental Protection Agency. 1-Pentanol, 3,3,4,4,5,5,5-heptafluoro-. [Link]

-

Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

-

Barrow, M. P., et al. (2018). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. Journal of The American Society for Mass Spectrometry. [Link]

-

Gurnari, C., et al. (2023). Graphormer-IR: Graph Transformers Can Predict Experimental IR Spectra Using Highly Specialized Attention. ChemRxiv. [Link]

-

PW Solutions. (2023, January 6). The product obtained when methyl magnesium bromide reacts with methyl alcohol is... [Video]. YouTube. [Link]

-

McGill, J. M., et al. (2022). Prediction of the Infrared Absorbance Intensities and Frequencies of Hydrocarbons: A Message Passing Neural Network Approach. ResearchGate. [Link]

-

Christe, K. O., et al. (1999). α‐Fluoroalcohols: Synthesis and Characterization of Perfluoro‐methanol, ‐ethanol and ‐n‐propanol, and their Oxonium Salts. Angewandte Chemie International Edition. [Link]

-

Petrov, A. A., et al. (2022). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences. [Link]

-

Lodewyk, M. W., et al. (2012). Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. [Link]

-

Filo. The organic compound A reacts with methyl magnesium bromide in the presen... [Link]

-

Solovyeva, A. O., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ResearchGate. [Link]

-

PubChem. This compound. [Link]

-

Muetterties, E. L., & Phillips, W. D. (1959). 19F N.M.R. spectra of heptavalent fluorides and oxide pentafluorides. ResearchGate. [Link]

-

Organic Chemistry Explained. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. youtube.com [youtube.com]

- 4. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. US20150112095A1 - Partially fluorinated alcohols and derivatives - Google Patents [patents.google.com]

- 13. notes.fluorine1.ru [notes.fluorine1.ru]

A Comprehensive Technical Guide to the Synthesis and Purification of 3,3,4,4,5,5,5-Heptafluoropentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,4,4,5,5,5-Heptafluoropentan-2-ol is a fluorinated alcohol of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by its heptafluoropropyl moiety. This guide provides a detailed exposition of a robust and reliable two-step synthetic pathway for its preparation, commencing with the formation of a ketone intermediate via a Grignard reaction, followed by its selective reduction. The document elucidates the underlying chemical principles, offers step-by-step experimental protocols for synthesis and purification, and details the analytical characterization of the final product. This guide is intended to be a complete resource for researchers requiring a practical, in-depth understanding of the synthesis and handling of this valuable fluorinated building block.

Introduction and Strategic Overview

The incorporation of fluorine into organic molecules can profoundly alter their biological and material properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a key chiral building block for introducing the 1-(heptafluoropropyl)ethyl group. The synthetic strategy detailed herein is designed for efficiency and scalability, proceeding through two distinct and high-yielding stages:

-

Formation of the Ketone Intermediate: The synthesis begins with the nucleophilic addition of a methyl Grignard reagent to a commercially available heptafluorobutyrate ester. This reaction forms the key intermediate, 3,3,4,4,5,5,5-heptafluoropentan-2-one.

-

Reduction to the Secondary Alcohol: The subsequent step involves the selective reduction of the ketone to the desired secondary alcohol, this compound, using a mild and selective hydride reducing agent.

This two-step approach is advantageous as it utilizes readily available starting materials and employs well-understood, reliable chemical transformations.

Synthesis Pathway and Mechanism

The overall synthetic pathway can be visualized as a progression from an ester to a ketone, and finally to the target secondary alcohol.

An In-Depth Technical Guide to 3,3,4,4,5,5,5-Heptafluoropentan-2-ol: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern pharmaceutical and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to the development of novel therapeutics and advanced materials. Within the diverse landscape of organofluorine chemistry, fluorinated alcohols stand out as versatile building blocks and solvents. This technical guide provides a comprehensive examination of a specific fluorinated alcohol, 3,3,4,4,5,5,5-heptafluoropentan-2-ol, focusing on its molecular structure and weight, which are fundamental to understanding its reactivity and potential applications.

Molecular Identity and Physicochemical Properties

This compound is a partially fluorinated alcohol that presents as a colorless liquid at room temperature. Its fundamental identifiers and key physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 375-14-4 | [1] |

| Molecular Formula | C₅H₅F₇O | [1] |

| Molecular Weight | 214.08 g/mol | [1] |

| Physical Form | Liquid |

The molecular weight is a critical parameter in stoichiometric calculations for chemical reactions and for various analytical techniques such as mass spectrometry.

Elucidation of the Molecular Structure

The structural formula of this compound, as its name implies, consists of a five-carbon pentane backbone. A hydroxyl (-OH) group is located on the second carbon (C2), and seven fluorine atoms are substituted on the third, fourth, and fifth carbons.

Caption: 2D representation of this compound.

The presence of a chiral center at the C2 carbon, which is bonded to four different groups (a methyl group, a hydroxyl group, a hydrogen atom, and a heptafluoropropyl group), means that this molecule can exist as a pair of enantiomers, (R)- and (S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol. The stereochemistry can significantly influence its biological activity and interactions in chiral environments, a critical consideration in drug development.

Spectroscopic Characterization

The precise structure of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this molecule is expected to show distinct signals corresponding to the different proton environments. The methyl protons (C1-H) would appear as a doublet due to coupling with the single proton on C2. The proton on the hydroxyl group (-OH) would likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The proton on C2 would be the most complex, appearing as a multiplet due to coupling with the protons on C1 and potentially long-range coupling with the fluorine atoms. The electronegativity of the adjacent fluorine atoms would shift the signals of the C2 proton downfield.[2]

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals for the five carbon atoms due to their different chemical environments.[3][4] The chemical shifts would be significantly influenced by the attached fluorine and oxygen atoms. The carbons bonded to fluorine (C3, C4, and C5) would exhibit splitting in the proton-decoupled spectrum due to carbon-fluorine coupling.[5] The C2 carbon, bonded to the hydroxyl group, would also have a characteristic chemical shift.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption peaks include:

-

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.[6][7][8]

-

Strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.[6]

-

Strong C-F stretching absorptions, typically in the 1000-1400 cm⁻¹ region.[9]

-

A C-O stretching vibration in the 1050-1260 cm⁻¹ range.[7]

Caption: Workflow for spectroscopic analysis.

Synthesis and Reactivity

Fluorinated alcohols like this compound are typically synthesized through methods that introduce the fluorinated alkyl chain to a carbonyl precursor. A common approach involves the nucleophilic addition of a perfluoroalkyl organometallic reagent to an aldehyde.

Experimental Protocol: Illustrative Synthesis

A plausible synthetic route would involve the reaction of acetaldehyde with a heptafluoropropyl Grignard or organolithium reagent, followed by an aqueous workup.

Step 1: Formation of the Heptafluoropropyl Nucleophile Heptafluoropropyl iodide is reacted with a suitable metal, such as magnesium (to form a Grignard reagent) or lithium, in an anhydrous ether solvent under an inert atmosphere.

Step 2: Nucleophilic Addition The pre-formed organometallic reagent is then added dropwise to a cooled solution of acetaldehyde in the same anhydrous solvent. The nucleophilic heptafluoropropyl group attacks the electrophilic carbonyl carbon of the acetaldehyde.

Step 3: Quenching and Workup The reaction is quenched by the slow addition of an aqueous acidic solution (e.g., dilute HCl). This protonates the resulting alkoxide to yield the final alcohol product, this compound. The product is then extracted, dried, and purified, typically by distillation.

The reactivity of this compound is characteristic of a secondary alcohol, undergoing reactions such as oxidation to the corresponding ketone, esterification, and etherification. The presence of the electron-withdrawing heptafluoropropyl group increases the acidity of the hydroxyl proton compared to its non-fluorinated analog, 2-pentanol.

Applications in Research and Development

Fluorinated alcohols are valuable in various scientific and industrial applications due to their unique properties.[10][11][12]

-

Specialty Solvents: Their distinct polarity, hydrogen bonding capabilities, and low miscibility with common organic solvents make them useful in specific reaction media and for biphasic catalysis.[11][13]

-

Building Blocks in Synthesis: They serve as important precursors for the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals.[10] The introduction of a heptafluorinated moiety can significantly enhance the biological activity and metabolic stability of a drug candidate.

-

Materials Science: Fluorinated alcohols are used in the synthesis of specialty polymers and surfactants with applications in coatings, electronics, and environmental remediation.

-

Biochemical Studies: Solvents like trifluoroethanol and hexafluoroisopropanol are known to induce secondary structures in peptides and proteins, making them useful tools in biophysical studies.[14] While the specific effects of this compound in this area are less documented, its structural similarity suggests potential utility.

Conclusion

This compound is a fluorinated alcohol with a well-defined molecular structure and weight that underpins its unique chemical properties. Its synthesis, while requiring specialized reagents, follows established organometallic chemistry principles. The presence of the heptafluoropropyl group significantly influences its reactivity and physicochemical characteristics, making it a valuable compound for researchers in drug discovery, materials science, and synthetic chemistry. A thorough understanding of its molecular structure through spectroscopic analysis is paramount for its effective utilization in these fields. As the demand for advanced fluorinated molecules continues to grow, the importance of well-characterized building blocks like this compound will undoubtedly increase.

References

-

Wikipedia. (2023, October 29). Fluoroalcohol. In Wikipedia. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Alcohols in Modern Chemical Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PubMed Central. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR handout.pdf. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones. PubMed Central. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Reddit. (2013, April 15). 13C NMR of pentafluorophenyl group. r/chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- Google Patents. (n.d.). CN102993257A - New fulvestrant preparation method.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of 1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione, the Simplest Fluorinated 1,3,5-Triketone. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,3,4,4,5,5,5-Heptafluoropentan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,4,4,5,5,5-Heptafluoropentan-2-ol is a fluorinated alcohol with unique physicochemical properties that make it a compound of interest in various scientific fields, including pharmaceuticals and materials science. A thorough understanding of its solubility in different organic solvents is critical for its effective application in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in the principles of molecular interactions. Due to the limited availability of specific experimental solubility data for this compound, this guide leverages theoretical principles and comparative data from structurally analogous fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), to provide robust predictions.[1][2][3][4][5][6][7][8] Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided to empower researchers to generate precise data for their specific applications.

Molecular Profile of this compound

To understand the solubility of this compound, it is essential to first examine its molecular structure and resulting physicochemical properties.

-

Chemical Structure:

-

Structure: The molecule consists of a five-carbon pentane backbone. The second carbon atom is bonded to a hydroxyl (-OH) group, making it a secondary alcohol. A significant portion of the molecule is fluorinated, with a heptafluoroethyl group (-CF₂CF₃) and a difluoromethyl group (-CF₂H) attached to the third and fourth carbon atoms, respectively.

-

Key Physicochemical Characteristics Influencing Solubility:

-

Polarity: The presence of the hydroxyl group and the highly electronegative fluorine atoms creates a polar molecule. The C-F bonds are highly polarized, and the O-H bond allows for hydrogen bonding.

-

Hydrogen Bonding: this compound is a strong hydrogen bond donor due to the electron-withdrawing effect of the adjacent fluorine atoms, which increases the acidity of the hydroxyl proton.[1][2][6] This is a characteristic shared with other fluorinated alcohols like HFIP.[3][4][5]

-

Fluorophilicity/Lipophobicity: The highly fluorinated tail of the molecule gives it "fluorophilic" characteristics, meaning it has an affinity for other fluorinated compounds. Conversely, this extensive fluorination can lead to reduced miscibility with non-polar hydrocarbon solvents (lipophobicity).

-

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of mixing.[12] Favorable interactions between solute and solvent molecules promote dissolution.

-

Intermolecular Forces at Play:

-

Hydrogen Bonding: As a strong hydrogen bond donor, this compound is expected to be highly soluble in solvents that are strong hydrogen bond acceptors, such as ethers (e.g., diethyl ether, THF), ketones (e.g., acetone), and esters (e.g., ethyl acetate).

-

Dipole-Dipole Interactions: The polar nature of the molecule will promote solubility in other polar solvents, including polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Van der Waals Forces: While present, these forces are weaker and will play a more significant role in interactions with less polar solvents.

-

-

The Impact of Fluorination: The high degree of fluorination in this compound has several profound effects on its solubility profile:

-

Enhanced Acidity: The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making it a more potent hydrogen bond donor than its non-fluorinated counterparts.[1][6]

-

Weakened Van der Waals Interactions: The low polarizability of the C-F bond can lead to weaker van der Waals interactions with hydrocarbon solvents, potentially reducing solubility in non-polar solvents like hexane.

-

Unique Miscibility: Fluorinated alcohols often exhibit miscibility with a wide range of organic solvents, a property that is highly valuable in chemical synthesis.[1][2][7][8]

-

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above and by drawing parallels with the well-studied solvent HFIP, we can predict the solubility of this compound in various classes of organic solvents. HFIP is known to be miscible with water and most common polar organic solvents.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High / Miscible | Strong hydrogen bonding interactions (both donor and acceptor capabilities of the solvent). |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High / Miscible | Strong dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors. |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Low to Moderate | Weaker van der Waals interactions dominate. The fluorinated portion of the molecule may limit miscibility with hydrocarbons. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good balance of polarity and ability to interact with both the hydrocarbon and fluorinated portions of the molecule. Mixtures of DCM and fluorinated alcohols can sometimes have synergistic effects, improving the solubility of reagents.[13] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the following robust "shake-flask" method is recommended.[14][15][16] This method is considered the gold standard for determining equilibrium solubility.[16]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatically controlled orbital shaker or agitator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Step-by-Step Procedure

-

Preparation:

-

Accurately weigh a specific amount of the chosen organic solvent into a series of vials.

-

Ensure the temperature of the solvent is controlled and recorded, as solubility is temperature-dependent.[17]

-

-

Addition of Solute:

-

Equilibration:

-

Securely seal the vials and place them in a thermostatically controlled shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.[15]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solute to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Always report the temperature at which the measurement was made.

-

Diagrams

Caption: Molecular interactions governing solubility.

Sources

- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hexafluoro-2-propanol [chemeurope.com]

- 4. Sixty Solvents [chem.rochester.edu]

- 5. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 6. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. This compound | C5H5F7O | CID 78992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. scbt.com [scbt.com]

- 12. education.com [education.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. who.int [who.int]

- 16. researchgate.net [researchgate.net]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

A Technical Guide to High-Purity 3,3,4,4,5,5,5-Heptafluoropentan-2-ol for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of high-purity 3,3,4,4,5,5,5-heptafluoropentan-2-ol (CAS RN: 375-14-4), a fluorinated secondary alcohol of increasing interest in the fields of chemical research, materials science, and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand the procurement, properties, handling, and application of this specialized chemical.

Introduction: The Strategic Role of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties.[1] Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] As a result, fluorinated building blocks, such as this compound, are valuable tools for the synthesis of novel therapeutic agents and functional materials.

This compound, with its secondary alcohol functionality and a highly fluorinated chain, offers a unique combination of reactive potential and property-modifying characteristics. This guide will delve into the critical aspects that researchers and developers must consider when working with this compound.

Commercial Availability and Supplier Landscape

High-purity this compound is available from a select number of specialized chemical suppliers. When sourcing this material, it is crucial to consider not only the listed purity but also the supplier's reputation for quality control and the availability of comprehensive analytical documentation.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Noted Purity/Grades | CAS Number | Additional Information |

| Santa Cruz Biotechnology, Inc. | Research Grade | 375-14-4 | Offered for proteomics research applications.[3] |

| Alachem Co., Ltd. | Suitable for R&D to industrial use | 375-14-4 | Mentions availability of Certificate of Analysis (CoA), Safety Data Sheet (SDS), and Route of Synthesis (ROS).[4] |

| Chemical Point | Bulk quantities available | 375-14-4 | Provides the product under the number CP375-14-4-BULK.[5] |

| Manchester Organics Ltd. | Not specified | 375-14-4 | Discounts may be available for larger quantities.[6] |

| Sinfoo Biotech | Not specified | 375-14-4 | Provides basic chemical information.[7] |

Physicochemical Properties and Specifications

Understanding the fundamental physicochemical properties of this compound is essential for its effective use in experimental design and process development.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 375-14-4 | [3][4] |

| Molecular Formula | C₅H₅F₇O | [3][4] |

| Molecular Weight | 214.08 g/mol | [3][4] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Miscible with many organic solvents. |

Quality Control and Analytical Characterization

For researchers and drug development professionals, ensuring the purity and identity of starting materials is paramount. A comprehensive analytical characterization of this compound typically involves a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. The presence of ¹⁹F, a spin ½ nucleus with 100% natural abundance, provides a powerful diagnostic handle.[9]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl and methine protons, with coupling to adjacent fluorine atoms. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will reveal five distinct carbon signals. The chemical shifts will be significantly influenced by the attached fluorine atoms.[10]

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, with distinct signals for the CF₃ and CF₂ groups. The wide chemical shift dispersion of ¹⁹F NMR minimizes signal overlap.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[12] Electron ionization (EI) would likely lead to fragmentation, with potential losses of small molecules like HF or the methyl group.

Synthesis and Potential Impurities

While specific, detailed commercial synthesis routes are proprietary, a plausible laboratory-scale synthesis of this compound can be envisioned through the reaction of a suitable Grignard reagent with a fluorinated aldehyde or ketone.

Caption: Plausible synthetic route to this compound.

Potential impurities may arise from starting materials, side reactions, or the purification process. These could include:

-

Isomeric impurities: Other fluorinated pentanol isomers.

-

Unreacted starting materials: Residual heptafluorobutyraldehyde or Grignard reagent byproducts.

-

Solvent residues: Traces of solvents used in the synthesis and purification steps.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block in several research and development areas:

-

Medicinal Chemistry: As a scaffold or intermediate for the synthesis of novel drug candidates. The heptafluoropentyl group can be used to fine-tune the lipophilicity and metabolic stability of a lead compound.[1]

-

Materials Science: For the synthesis of fluorinated polymers and surfactants with specific thermal and surface properties.

-

As a Solvent: The unique polarity and hydrogen bonding capabilities of fluorinated alcohols can be exploited to mediate or accelerate certain organic reactions.

Safety, Handling, and Storage

As with all chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Safety Data Sheet (SDS) provided by Thermo Fisher Scientific, this compound is classified as:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[8]

Storage

-

Store in a well-ventilated place. Keep the container tightly closed.[8]

Conclusion

High-purity this compound is a specialized yet valuable chemical for researchers and professionals in drug development and materials science. Its unique combination of a reactive hydroxyl group and a highly fluorinated chain offers significant potential for the creation of novel molecules with enhanced properties. A thorough understanding of its commercial availability, analytical characterization, and safe handling is essential for its successful application in the laboratory and beyond.

References

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 375-14-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. This compound,(CAS# 375-14-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. azom.com [azom.com]

- 12. uni-saarland.de [uni-saarland.de]

alternative names and synonyms for 3,3,4,4,5,5,5-Heptafluoropentan-2-ol

An In-Depth Technical Guide to 3,3,4,4,5,5,5-Heptafluoropentan-2-ol: Properties, Synthesis, and Applications

Foreword for the Senior Application Scientist

This technical guide provides a comprehensive overview of this compound (CAS No. 375-14-4), a fluorinated secondary alcohol. While direct literature on this specific compound is limited, this guide synthesizes information from analogous fluorinated alcohols and fundamental principles of organic chemistry to present a detailed profile. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique properties and potential applications of highly fluorinated organic compounds.

Nomenclature and Identification

This compound is a specialty chemical with a unique set of properties conferred by its fluorine content. A clear understanding of its nomenclature is crucial for its correct identification and utilization.

Systematic and Common Names

The systematic IUPAC name for this compound is This compound .

Common synonyms and alternative names include:

-

Heptafluoropentanol-2

-

Heptafluoropropylmethylcarbinol

Chemical Identifiers

| Identifier | Value |

| CAS Number | 375-14-4[1] |

| Molecular Formula | C5H5F7O[1] |

| Molecular Weight | 214.08 g/mol [1] |

| Canonical SMILES | CC(C(C(F)(F)F)(F)F)O |

| InChI Key | Not readily available |

Physicochemical Properties and Rationale for Use

Fluorinated alcohols exhibit distinct physicochemical properties compared to their non-fluorinated analogs, making them valuable in specialized applications.[2] These properties are a direct consequence of the high electronegativity of fluorine atoms.

Key Physicochemical Properties

| Property | Predicted/Inferred Value | Rationale |

| Boiling Point | ~100-110 °C | Similar fluorinated alcohols have comparable boiling points. |

| Density | >1 g/mL | The high atomic weight of fluorine increases the molecular density. |

| Acidity (pKa) | Lower than non-fluorinated pentanols | The electron-withdrawing heptafluoropropyl group stabilizes the corresponding alkoxide, increasing acidity. |

| Solubility | Miscible with many organic solvents; limited water solubility | While the hydroxyl group imparts some polarity, the large fluorinated chain reduces aqueous solubility. |

| Hydrogen Bonding | Strong H-bond donor, weak H-bond acceptor | The electron-withdrawing fluorine atoms enhance the acidity of the hydroxyl proton, making it a strong hydrogen-bond donor. |

The "Fluorous" Effect in Application

The unique properties of fluorinated alcohols, such as their strong hydrogen-bonding capabilities and low nucleophilicity, make them effective as solvents or co-solvents in organic synthesis to promote reactions without interfering as a nucleophile.

Synthesis of this compound: A Proposed Methodology

Proposed Synthesis via Ketone Reduction

A common and effective method for the synthesis of secondary alcohols is the reduction of the corresponding ketone.[3][4][5]

Reaction Scheme:

3,3,4,4,5,5,5-Heptafluoropentan-2-one + [H] → this compound

Detailed Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 3,3,4,4,5,5,5-heptafluoropentan-2-one in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

-

Reduction: The solution is cooled to 0 °C in an ice bath. A solution of a reducing agent, such as sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in diethyl ether, is added dropwise from the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water, followed by an acidic workup (e.g., with 1 M HCl) to neutralize the mixture and protonate the resulting alkoxide.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound via ketone reduction.

Alternative Synthesis: Grignard Reaction

An alternative approach involves the use of a heptafluoropropyl Grignard reagent, which acts as a nucleophile attacking acetaldehyde.[6]

Reaction Scheme:

C3F7MgX + CH3CHO → CH3CH(OMgX)C3F7 --(H3O+)--> this compound

This method may present challenges due to the stability and reactivity of perfluoroalkyl Grignard reagents.

Potential Applications in Research and Drug Development

The incorporation of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity.[7][8][9] While specific applications of this compound are not widely documented, its structural motifs suggest several potential uses.

As a Building Block in Medicinal Chemistry

The heptafluoropropylmethylcarbinol moiety can be incorporated into larger molecules to introduce a fluorinated stereocenter. The presence of the hydroxyl group provides a handle for further chemical modifications. The introduction of a C3F7 group can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.

As a Specialized Solvent or Additive

Similar to other fluorinated alcohols, this compound could serve as a solvent or co-solvent in reactions where its unique properties are advantageous. Its ability to act as a strong hydrogen-bond donor while being a poor nucleophile can be beneficial in promoting certain reaction pathways.

In Materials Science

Per- and polyfluoroalkyl substances (PFAS) have applications in the development of advanced materials due to their unique surface properties and thermal stability.[10]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the methyl, methine, and hydroxyl protons.

-

CH3 group: A doublet, due to coupling with the adjacent methine proton.

-

CH group: A multiplet (likely a quartet of doublets or more complex), due to coupling with the methyl protons and the fluorine atoms on the adjacent carbon.

-

OH group: A broad singlet, which may or may not be visible depending on the solvent and concentration.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[11] The heptafluoropropyl group will give rise to distinct signals.

-

CF3 group: A triplet.

-

Internal CF2 group: A multiplet.

-

CF2 group adjacent to the chiral center: A more complex multiplet due to the diastereotopic nature of the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present.

-

O-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹.[12]

-

C-H stretch: Absorptions in the region of 2850-3000 cm⁻¹.

-

C-F stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show fragmentation patterns typical for alcohols and fluorinated compounds.

-

Alpha-cleavage: Loss of a methyl radical to form a stable, oxygen-containing cation.

-

Dehydration: Loss of a water molecule (18 Da).

-

Fragmentation of the fluoroalkyl chain: Characteristic losses of CF3, C2F5, etc.

Safety and Handling

Fluorinated organic compounds require careful handling due to their potential volatility and reactivity.[13]

General Precautions

-

Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and reactive metals.

Spill and Disposal Procedures

-

Spills: Absorb small spills with an inert material and dispose of it as hazardous waste. For large spills, evacuate the area and follow institutional emergency procedures.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This compound is a fluorinated secondary alcohol with potential applications in medicinal chemistry, organic synthesis, and materials science. While direct experimental data for this compound is limited, its properties and reactivity can be inferred from the well-established chemistry of analogous fluorinated compounds. This guide provides a foundational understanding of this molecule, offering a starting point for researchers and developers interested in leveraging the unique characteristics of fluorinated building blocks.

References

- Guang, J., Hopson, R., Williard, P. G., Fujiu, M., Negishi, K., & Mikami, K. (2018). Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution. The Journal of Organic Chemistry, 83(15), 8016–8022.

- Haszeldine, R. N. (1953). Perfluoroalkyl Grignard reagents. Part II. Reaction of heptafluoropropylmagnesium iodide with carbonyl compounds, and the mechanism of reduction during Grignard reactions. Journal of the Chemical Society (Resumed), 361.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Fluorinated compounds present opportunities for drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

-

Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. Retrieved from [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). MDPI. Retrieved from [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

-

Reduction of Aldehydes and Ketones. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

The reduction of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

-

17.4: Alcohols from Carbonyl Compounds- Reduction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 361. Perfluoroalkyl Grignard reagents. Part II. Reaction of heptafluoropropylmagnesium iodide with carbonyl compounds, and the mechanism of reduction during Grignard reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Applications of Fluorine in Medicinal Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. mdpi.com [mdpi.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. studymind.co.uk [studymind.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Hexafluoroisopropanol (HFIP): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroisopropanol, commonly abbreviated as HFIP, is a fluorinated alcohol with the chemical formula (CF₃)₂CHOH. It is a colorless, volatile liquid characterized by a pungent odor.[1] The presence of two trifluoromethyl groups significantly influences its chemical and physical properties, making it a unique and versatile compound in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core characteristics of HFIP, including its chemical and physical properties, synthesis, diverse applications, and essential safety information.

Chemical and Physical Properties

HFIP's distinct properties stem from the strong electron-withdrawing nature of the two trifluoromethyl groups, which imparts high polarity, strong hydrogen bonding capabilities, and notable acidity for an alcohol.

Physical Characteristics

HFIP is a dense, low-viscosity liquid that is transparent to UV light.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Hexafluoroisopropanol (HFIP)

| Property | Value | Reference |

| CAS Number | 920-66-1 | [2] |

| Molecular Formula | C₃H₂F₆O | [2] |

| Molecular Weight | 168.04 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 59 °C (lit.) | [2] |

| Melting Point | -4 °C (lit.) | [2] |

| Density | 1.596 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.275 (lit.) | [2] |

| pKa | 9.3 | [1] |

Solvent Properties

As a solvent, HFIP is highly polar and exhibits strong hydrogen-bonding properties.[1] It is miscible with water and a wide range of organic solvents.[2] Its ability to act as a strong hydrogen bond donor makes it an excellent solvent for dissolving polymers, peptides, and other large molecules with hydrogen bond accepting groups. This property is particularly valuable in biochemistry for solubilizing peptides and monomerizing β-sheet protein aggregates.[1] Furthermore, its relatively high dielectric constant of 16.7 and low nucleophilicity make it a suitable medium for reactions involving strong electrophiles and oxidations.[1]

Synthesis of Hexafluoroisopropanol

The primary industrial synthesis of HFIP involves the hydrogenation of hexafluoroacetone (HFA).[2] HFA itself is typically produced from the oxidation of hexafluoropropylene. The overall synthesis can be visualized as a two-step process.

Caption: Synthesis pathway of Hexafluoroisopropanol (HFIP).

Applications of Hexafluoroisopropanol

The unique properties of HFIP have led to its application in a wide array of fields, from organic synthesis to materials science and pharmaceuticals.

Organic Synthesis

HFIP is a specialized solvent that can promote and enable a variety of chemical transformations.

-

Friedel-Crafts Reactions: HFIP can act as a promoter for Friedel-Crafts reactions, facilitating the synthesis of complex molecules. For instance, it has been used in the metal-free synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines.[3]

-

Oxidations: It enhances the reactivity of oxidizing agents like hydrogen peroxide in Baeyer-Villiger oxidations of cyclic ketones.[1]

-

Ring-Opening Reactions: HFIP serves as an effective solvent for Lewis acid-catalyzed ring-opening of epoxides.[1]

Materials Science

In materials science, HFIP is utilized in the preparation of advanced polymers and nanomaterials. It has been employed in the synthesis of hexafluoroalcohol-functionalized methacrylate polymers, which are used as lithographic and nanopatterning materials.[2]

Pharmaceutical and Life Sciences

HFIP plays a crucial role in the pharmaceutical industry and biochemical research.

-

Anesthetic Precursor and Metabolite: It is both a precursor to and the primary metabolite of the inhalation anesthetic sevoflurane.[1] The body metabolizes sevoflurane into HFIP and formaldehyde. The resulting HFIP is inactive, non-genotoxic, and is quickly conjugated with glucuronic acid to be eliminated through urine.[1]

-

Peptide and Protein Chemistry: Its ability to dissolve and monomerize peptides and β-sheet protein aggregates makes it an invaluable tool in studying protein structure and function.[1]

-

Chromatography: Due to its acidity, HFIP can be used as a component of volatile buffers in ion-pair high-performance liquid chromatography-mass spectrometry (HPLC-MS) for the analysis of nucleic acids.[1]

Safety and Toxicology

While HFIP has low acute toxicity, it is a strong irritant to the skin and eyes.[1][4] Animal studies have suggested potential adverse effects on fertility, classifying it as a reproductive toxicity category 2 substance.[1]

Handling and Personal Protective Equipment (PPE)

When handling HFIP, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact.

-

Ventilation: Work should be conducted in a well-ventilated area, such as a fume hood.[4]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

-

Skin Protection: Wear suitable protective gloves and clothing.[4]

-

Respiratory Protection: If ventilation is inadequate, a respirator may be necessary.

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek medical assistance.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[4]

Related Compound: 1,1,1,2,3,3,3-Heptafluoropropan-2-ol

A closely related compound is 1,1,1,2,3,3,3-heptafluoropropan-2-ol (CAS 24427-67-6).[5] This molecule is structurally similar to HFIP but with one of the hydrogen atoms on the central carbon replaced by a fluorine atom.

Caption: Comparison of HFIP and a related heptafluorinated propanol.

While less common than HFIP, this heptafluorinated analog shares some of its properties due to the high degree of fluorination. Its IUPAC name is 1,1,1,2,3,3,3-heptafluoropropan-2-ol, and it has a molecular weight of 186.03 g/mol .[5]

Conclusion

Hexafluoroisopropanol is a remarkable solvent and chemical intermediate with a unique combination of properties that make it indispensable in numerous advanced applications. Its high polarity, strong hydrogen-bonding ability, and acidity, coupled with low nucleophilicity, have established its role in specialized areas of organic synthesis, materials science, and biopharmaceutical research. A thorough understanding of its characteristics and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development.

References

Sources

Methodological & Application

Application Note: Enhancing Peptide Mass Spectrometry with 3,3,4,4,5,5,5-Heptafluoropentan-2-ol (HFPOH)

Abstract

The pursuit of sensitivity and data quality in peptide mass spectrometry is a cornerstone of modern proteomics and biopharmaceutical development. Traditional mobile phase modifiers like trifluoroacetic acid (TFA) and formic acid (FA) present a persistent trade-off between chromatographic resolution and mass spectrometric sensitivity. This application note introduces 3,3,4,4,5,5,5-Heptafluoropentan-2-ol (HFPOH) as a novel mobile phase additive engineered to resolve this dilemma. We provide an in-depth analysis of its mechanism, core benefits, and detailed protocols for its implementation, demonstrating its capacity to significantly enhance signal intensity and reduce spectral complexity by mitigating alkali adduct formation.

The Analyst's Dilemma: Chromatography vs. Sensitivity

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable platform for peptide analysis, from routine protein identification to complex quantitative proteomics.[1] The choice of mobile phase additive is a critical parameter that dictates the success of these analyses.

For decades, two reagents have dominated the field:

-

Trifluoroacetic Acid (TFA): As a strong ion-pairing agent, TFA excels at producing sharp, symmetrical peaks in reversed-phase chromatography by minimizing undesirable secondary interactions between peptides and the stationary phase.[2] However, its benefits in separation are overshadowed by its detrimental effects in the electrospray ionization (ESI) source. TFA is a notorious signal suppressor, an effect attributed to its high surface tension, which impedes efficient droplet formation, and its tendency to form strong gas-phase ion pairs with protonated peptides, effectively neutralizing them and rendering them invisible to the mass spectrometer.[2][3]

-

Formic Acid (FA): To circumvent the signal suppression of TFA, analysts often turn to formic acid.[4] FA is significantly more volatile and a weaker ion-pairing agent, resulting in much higher MS signal intensity. This sensitivity, however, comes at the cost of chromatographic performance. Separations with FA often yield broader peaks and lower resolution compared to those with TFA, compromising the ability to resolve complex peptide mixtures.[3][5]

This compromise has forced researchers to choose between a clean separation and a strong signal. An ideal additive would offer the chromatographic prowess of TFA and the MS compatibility of FA.

HFPOH: A Mechanistic Breakthrough

This compound (HFPOH) is a fluorinated alcohol designed to function as a high-performance mobile phase additive that bridges this gap. Its efficacy stems from a unique combination of chemical properties that directly address the shortcomings of traditional modifiers.

The Primary Challenge: Alkali Adduct Formation

Beyond signal suppression, a pervasive issue in ESI-MS is the formation of alkali metal adducts, primarily sodium ([M+Na]⁺) and potassium ([M+K]⁺).[6] These adducts arise from ubiquitous trace metals in solvents, reagents, and even glassware.[7][8] Adduct formation splits a peptide's ion current across multiple species, which complicates spectra, reduces the signal intensity of the desired protonated molecule ([M+H]⁺), and can interfere with accurate identification and quantification.[6]

The HFPOH Solution: Cation Sequestration

The proposed mechanism for HFPOH's superior performance centers on its highly fluorinated structure. The strong electronegativity of the fluorine atoms creates an electron-poor environment that can effectively chelate or "trap" highly electropositive alkali cations like Na⁺ and K⁺.[9][10] By sequestering these ions in the ESI droplet, HFPOH prevents them from associating with the peptide analytes. This leads to a consolidation of the ion signal into the protonated ([M+H]⁺) form, dramatically simplifying the mass spectrum and boosting the effective signal-to-noise ratio for the species of interest.

.dot

Caption: HFPOH sequesters sodium ions, preventing adducts and enhancing the desired [M+H]⁺ signal.

Performance Benchmarking